molecular formula C6H14N2O6S2 B14452550 Sulfamic acid, 1,2-cyclohexanediyl ester CAS No. 77658-11-8

Sulfamic acid, 1,2-cyclohexanediyl ester

Cat. No.: B14452550
CAS No.: 77658-11-8
M. Wt: 274.3 g/mol
InChI Key: BBIWRFKOWXOEJI-UHFFFAOYSA-N
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Description

Sulfamic acid, 1,2-cyclohexanediyl ester is a sulfamate ester derived from sulfamic acid (H₃NSO₃) and 1,2-cyclohexanediol. Structurally, it features a cyclohexane ring with sulfamate (-O-SO₂-NH₂) groups at the 1,2-positions. This compound is part of a broader class of sulfamate esters, which are known for their stability, resistance to hydrolysis under mild conditions, and utility in organic synthesis and industrial applications .

Properties

CAS No.

77658-11-8

Molecular Formula

C6H14N2O6S2

Molecular Weight

274.3 g/mol

IUPAC Name

(2-sulfamoyloxycyclohexyl) sulfamate

InChI

InChI=1S/C6H14N2O6S2/c7-15(9,10)13-5-3-1-2-4-6(5)14-16(8,11)12/h5-6H,1-4H2,(H2,7,9,10)(H2,8,11,12)

InChI Key

BBIWRFKOWXOEJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OS(=O)(=O)N)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 1,2-cyclohexanediyl ester typically involves the esterification of sulfamic acid with 1,2-cyclohexanediol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuryl fluoride (SO2F2) as a dehydrative coupling agent, which facilitates the esterification process at room temperature with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar dehydrative coupling agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process.

Scientific Research Applications

Sulfamic acid, 1,2-cyclohexanediyl ester, also known by its CAS number 77658-11-8, has several potential applications, mainly as a precursor in synthesizing other compounds and in pharmaceutical development.

As a Sweetener Precursor

This compound, similar to other sulfamate derivatives, can be explored as a base for sweetening agents . Reaction with cyclohexylamine followed by the addition of NaOH produces sodium cyclamate, C6H11NHSO3NaC_6H_{11}NHSO_3Na, a sweet-tasting compound . Related compounds are also sweeteners, such as acesulfame potassium .

Pharmaceutical Development

Sulfamates, derivatives of sulfamic acid, have been utilized in designing various therapeutic agents, including antibiotics, nucleoside/nucleotide HIV reverse transcriptase inhibitors, HIV protease inhibitors, anticancer drugs, anti-epileptic drugs, and weight-loss drugs .

Cleaning and Descaling Agent

Sulfamic acid is employed as an acidic cleaning and descaling agent, either in its pure form or as a component of proprietary mixtures, for metals and ceramics . Different grades are available based on the application, such as GP Grade, SR Grade, and TM Grade . It is frequently used to remove rust and limescale, serving as a replacement for hydrochloric acid due to its lower volatility and irritation potential . It is often found in household descalants and detergents used for limescale removal . Sulfamic acid has desirable water descaling properties, low volatility, and low toxicity compared to common strong mineral acids . It forms water-soluble salts of calcium, nickel, and ferric iron .

Other uses

Sulfamic acid also has uses as a catalyst for esterification processes, in dye and pigment manufacturing, as an herbicide (ammonium sulfamate), and as a coagulator .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between sulfamic acid, 1,2-cyclohexanediyl ester and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound N/A C₆H₁₀(NH₂SO₃)₂ (est.) ~278.28 (est.) Cyclohexane backbone; sulfamate diester
Sulfamic acid, 1,2-ethanediyl ester 60548-60-9 C₂H₄(NH₂SO₃)₂ 218.20 Ethane backbone; sulfamate diester
Methyl sulfamate 55665-95-7 CH₃NH₂SO₃ 125.15 Monosubstituted sulfamate ester
1,2-Cyclohexanedicarboxylic acid, diisononyl ester 166412-78-8 C₂₆H₄₈O₄ 424.7 Cyclohexane backbone; carboxylic acid diester

Key Observations :

  • Backbone Rigidity : The cyclohexane ring in the 1,2-cyclohexanediyl ester introduces steric hindrance and rigidity, which may enhance thermal stability compared to the flexible ethanediyl ester .
  • Functional Groups : Unlike carboxylic acid diesters (e.g., 1,2-cyclohexanedicarboxylic acid esters), sulfamate esters exhibit distinct reactivity due to the sulfonyl (-SO₂-) and amine (-NH₂) groups, enabling hydrogen bonding and resistance to hydrolysis .
Physicochemical Properties
  • Solubility: Sulfamate esters generally exhibit moderate solubility in polar solvents (e.g., water, ethanol) but lower solubility in nonpolar solvents. The cyclohexane backbone may reduce water solubility compared to ethanediyl analogs .
  • Thermal Stability: Cyclohexane-based esters (e.g., 1,2-cyclohexanedicarboxylic acid diisononyl ester) are thermally stable up to 200°C ; sulfamic acid esters likely share similar stability due to robust sulfamate linkages.

Q & A

Q. How should researchers present conflicting spectral data (e.g., NMR vs. X-ray crystallography) in publications?

  • Methodological Answer :
  • Transparency : Disclose all raw data (e.g., crystallographic CIF files, NMR FIDs) in supplementary materials.
  • Analysis : Discuss possible causes (e.g., dynamic disorder in crystals vs. solution-phase averaging).
  • Validation : Cross-reference with solid-state NMR or variable-temperature XRD .

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